molecular formula C11H6ClF3N4O2 B15200668 2-Chloro-N-(3-nitrophenyl)-5-(trifluoromethyl)pyrimidin-4-amine

2-Chloro-N-(3-nitrophenyl)-5-(trifluoromethyl)pyrimidin-4-amine

Cat. No.: B15200668
M. Wt: 318.64 g/mol
InChI Key: HRSXKKOMZXUCQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-N-(3-nitrophenyl)-5-(trifluoromethyl)pyrimidin-4-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(3-nitrophenyl)-5-(trifluoromethyl)pyrimidin-4-amine typically involves multi-step organic reactions. One common method includes the following steps:

    Coupling Reaction: The final step involves coupling the chlorinated pyrimidine with the nitrated aromatic amine under basic conditions, often using a base like sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(3-nitrophenyl)-5-(trifluoromethyl)pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Amino derivatives.

    Reduction: Various oxidized forms of the compound.

    Substitution: Substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-Chloro-N-(3-nitrophenyl)-5-(trifluoromethyl)pyrimidin-4-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor or receptor modulator. Its ability to interact with biological targets makes it a valuable tool in understanding biochemical pathways.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic effects. They may exhibit anti-inflammatory, anti-cancer, or anti-microbial properties, making them candidates for drug development.

Industry

In the industrial sector, this compound can be used in the development of agrochemicals, dyes, and other specialty chemicals. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(3-nitrophenyl)-5-(trifluoromethyl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can alter biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(3-nitrophenyl)pyrimidin-4-amine
  • 5-(Trifluoromethyl)-2-chloropyrimidine
  • N-(3-nitrophenyl)-5-(trifluoromethyl)pyrimidin-4-amine

Uniqueness

2-Chloro-N-(3-nitrophenyl)-5-(trifluoromethyl)pyrimidin-4-amine is unique due to the presence of both the nitro and trifluoromethyl groups, which confer distinct chemical and biological properties. These functional groups enhance the compound’s reactivity and potential for diverse applications.

Biological Activity

2-Chloro-N-(3-nitrophenyl)-5-(trifluoromethyl)pyrimidin-4-amine is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

  • Molecular Formula : C11H6ClF3N4O2
  • Molecular Weight : 318.64 g/mol
  • Boiling Point : 435.5 ± 45.0 °C (predicted)
  • Density : 1.599 ± 0.06 g/cm³ (predicted)
  • pKa : -0.70 ± 0.10 (predicted) .

The compound exhibits its biological effects primarily through the inhibition of specific enzymes and pathways crucial for the survival and replication of pathogens. Its structural components allow it to interact with target proteins, leading to alterations in cellular functions.

Antiviral Activity

Recent studies have shown that derivatives of pyrimidine compounds, including this compound, exhibit significant antiviral properties. For instance:

  • Inhibition of Viral Replication : The compound has been tested against viruses such as Hepatitis C and Influenza, demonstrating an IC50 value in the low micromolar range, indicating potent antiviral activity .
  • Mechanistic Insights : The compound targets viral polymerases and proteases, inhibiting their activity and thereby preventing viral replication .

Antibacterial Activity

The compound has also shown promise as an antibacterial agent:

  • Minimum Inhibitory Concentration (MIC) : Studies report MIC values ranging from 3.12 to 12.5 µg/mL against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
  • Mechanism : The antibacterial activity is attributed to the compound's ability to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways .

Case Study 1: Antiviral Efficacy

In a controlled laboratory setting, this compound was evaluated for its efficacy against Hepatitis C virus (HCV). The study found that at concentrations as low as 0.35 µM, the compound effectively inhibited HCV replication in vitro, showcasing its potential as a therapeutic agent for viral infections .

Case Study 2: Antibacterial Properties

A separate study investigated the antibacterial effects of the compound against multi-drug resistant strains of bacteria. The results indicated that the compound significantly reduced bacterial growth at MIC values comparable to established antibiotics like ciprofloxacin, suggesting its potential use in treating resistant infections .

Data Summary

PropertyValue
Molecular FormulaC11H6ClF3N4O2
Molecular Weight318.64 g/mol
Boiling Point435.5 ± 45.0 °C (predicted)
Density1.599 ± 0.06 g/cm³ (predicted)
pKa-0.70 ± 0.10 (predicted)
Antiviral IC50Low micromolar range
Antibacterial MIC3.12 - 12.5 µg/mL

Properties

Molecular Formula

C11H6ClF3N4O2

Molecular Weight

318.64 g/mol

IUPAC Name

2-chloro-N-(3-nitrophenyl)-5-(trifluoromethyl)pyrimidin-4-amine

InChI

InChI=1S/C11H6ClF3N4O2/c12-10-16-5-8(11(13,14)15)9(18-10)17-6-2-1-3-7(4-6)19(20)21/h1-5H,(H,16,17,18)

InChI Key

HRSXKKOMZXUCQM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC2=NC(=NC=C2C(F)(F)F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.